molecular formula C11H8ClNO2S B1459015 2-chloro-5-(phenylsulfonyl)Pyridine CAS No. 877868-60-5

2-chloro-5-(phenylsulfonyl)Pyridine

Cat. No.: B1459015
CAS No.: 877868-60-5
M. Wt: 253.71 g/mol
InChI Key: VLBYFPORMIPFHE-UHFFFAOYSA-N
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Description

2-chloro-5-(phenylsulfonyl)Pyridine is a useful research compound. Its molecular formula is C11H8ClNO2S and its molecular weight is 253.71 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzenesulfonyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBYFPORMIPFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-5-(phenylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 131747-41-6 | Formula: C₁₁H₈ClNO₂S | Mol. Weight: 253.70 g/mol

Executive Summary & Structural Analysis

2-Chloro-5-(phenylsulfonyl)pyridine represents a high-value electrophilic scaffold in medicinal chemistry. Its utility is derived from a unique "pull-pull" electronic architecture where the electron-deficient pyridine ring is further deactivated by the strong electron-withdrawing phenylsulfonyl group (


) at the C5 position.

This electronic arrangement renders the chlorine atom at C2 exceptionally labile toward Nucleophilic Aromatic Substitution (


), far exceeding the reactivity of a standard 2-chloropyridine. Consequently, this molecule serves as a critical intermediate for synthesizing 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors and other metabolic disease targets where the sulfonyl moiety acts as a stable, polar pharmacophore.
Electronic Topology

The reactivity profile is defined by the cooperative inductive (


) and mesomeric (

) effects of the ring nitrogen and the sulfonyl group.
  • C2 Position (Electrophilic Hotspot): The nitrogen atom pulls density via induction. The C5-sulfonyl group exerts a strong long-range withdrawing effect, stabilizing the anionic transition state (Meisenheimer complex) formed during nucleophilic attack at C2.

  • Sulfonyl Linker: Unlike carbonyls, the sulfonyl group provides a tetrahedral geometry, offering distinct vector exploration in Structure-Activity Relationship (SAR) studies.

Validated Synthesis Protocol

While various routes exist, the Sulfide Oxidation Route is the most robust "self-validating" protocol for laboratory-scale synthesis. It avoids the handling of unstable sulfonyl chlorides and allows for easy purification.

Core Workflow Diagram

The following diagram outlines the logical flow from precursor coupling to final oxidation.

SynthesisWorkflow Start 2-Chloro-5-iodopyridine + Thiophenol Step1 Pd-Catalyzed C-S Coupling (Buchwald-Hartwig) Start->Step1 Xantphos, Pd2(dba)3 DIPEA, Dioxane Intermediate Intermediate: 2-Chloro-5-(phenylthio)pyridine Step1->Intermediate Yield >85% Step2 Oxidation (Oxone or mCPBA) Intermediate->Step2 0°C to RT Product Target: This compound Step2->Product Selective S-Oxidation

Figure 1: Modular synthesis via C-S coupling followed by oxidation. This route preserves the sensitive C2-Cl bond.

Detailed Methodology: Sulfide Oxidation

Objective: Convert 2-chloro-5-(phenylthio)pyridine to the sulfone without over-oxidizing the pyridine nitrogen (N-oxide formation).

Reagents:

  • Substrate: 2-chloro-5-(phenylthio)pyridine (1.0 eq)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq) — Selected for safety and ease of workup over mCPBA.

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Dissolve the sulfide intermediate in Methanol/Water (1:1) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents N-oxidation.

  • Addition: Add Oxone portion-wise over 20 minutes. The slurry will thicken.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc). The sulfone is significantly more polar than the sulfide.

    • Validation Check: The disappearance of the sulfide spot is the primary endpoint. If reaction stalls, add 0.5 eq more Oxone.

  • Workup: Filter off the insoluble potassium salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The defining feature of this scaffold is its reactivity toward amines, alkoxides, and thiols. The phenylsulfonyl group transforms the 2-chloropyridine from a sluggish electrophile into a highly reactive species.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1] The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the sulfone.

SNArMechanism Substrate 2-Cl-5-SO2Ph-Pyridine Complex Meisenheimer Complex Substrate->Complex Attack at C2 Nu Nucleophile (H-Nu) Nu->Complex Product 2-Substituted Product Complex->Product Restoration of Aromaticity Leaving HCl / Salt Complex->Leaving

Figure 2:


 pathway. The C5-sulfonyl group lowers the activation energy for the initial nucleophilic attack.
Comparative Reactivity Data

The following table illustrates the relative reactivity rates of C2-substituted pyridines, highlighting the activating power of the C5-sulfonyl group.

Substituent at C5Electronic EffectRelative

Rate (Approx.)
Reaction Conditions (with Prim. Amine)
-H Neutral1.0 (Baseline)High Temp (120°C+), Pressure
-CH₃ Donating (+I)0.2 (Deactivated)Harsh Conditions Required
-Cl Weak Withdrawing (-I)5.0Reflux
-SO₂Ph Strong Withdrawing (-M, -I) >100.0 RT to Mild Heat (40-60°C)
Medicinal Chemistry Applications

This scaffold is prominent in the development of inhibitors for metabolic enzymes.[2][3]

Case Study: 11

-HSD1 Inhibitors

11


-Hydroxysteroid dehydrogenase type 1 converts cortisone to cortisol.[2][4] Excess cortisol is linked to metabolic syndrome.[2]
  • Role of Scaffold: The 2-amino-5-sulfonylpyridine motif acts as a core linker.

  • Bioisosterism: The sulfonyl group (

    
    ) often replaces a carbonyl (
    
    
    
    ) or amide linker to improve metabolic stability and solubility while maintaining hydrogen bond acceptor capability [1].[3]
  • SAR Insight: Substitution at the C2 position with bulky amines (e.g., piperidines) creates compounds that fit the hydrophobic pocket of the enzyme, while the phenylsulfonyl group interacts with polar residues near the active site [2].

References
  • Vertex Pharmaceuticals. (2009). Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors.[5] PubMed Central. Link
    
  • Pfizer Inc. (2008). Pyridine amides as potent and selective inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1.[6] PubMed. Link
    
  • WuXi AppTec. (2020). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Models.Link

  • National Institutes of Health (NIH). 2-Chloro-5-(chloromethyl)pyridine Crystal Structure and Synthetic Intermediates. PubMed Central. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-(phenylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. A diligent search of prominent chemical databases did not yield a specific CAS number for this exact molecule, suggesting it may be a novel or less-characterized compound. This guide, therefore, offers a detailed exploration of its predicted properties, a proposed synthetic pathway with a step-by-step protocol, and a discussion of its potential applications based on the well-established roles of its constituent functional moieties. Furthermore, this document provides essential information on the characterization, safety, and handling of this and structurally related compounds, serving as a valuable resource for researchers venturing into the synthesis and utilization of this molecule.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in pharmaceutical and agrochemical research.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in medicinal chemistry. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. The chloro- and sulfonyl-functional groups, in particular, are known to impart valuable characteristics to bioactive molecules.[3]

This guide focuses on the specific, albeit currently unlisted, compound: this compound. The strategic placement of a chloro group at the 2-position and a phenylsulfonyl moiety at the 5-position is anticipated to create a molecule with a unique electronic and steric profile, making it a compelling target for synthesis and evaluation in drug discovery programs.

Core Compound Profile: this compound

As of the latest database searches, a specific CAS number for this compound has not been identified. This indicates that the compound may not be commercially available or extensively documented in the scientific literature. However, based on its constituent parts, we can infer its key chemical properties.

PropertyPredicted Value
Molecular Formula C₁₁H₈ClNO₂S
Molecular Weight 253.71 g/mol
Appearance Likely a white to off-white solid

For comparison, the properties of a closely related and commercially available compound, 2-chloro-5-(methylsulfonyl)pyridine, are provided below.

Property2-chloro-5-(methylsulfonyl)pyridine
CAS Number 99903-01-2[4]
Molecular Formula C₆H₆ClNO₂S[4]
Molecular Weight 191.64 g/mol [4]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the commercially available precursor, 2-chloro-5-pyridinesulfonyl chloride. This synthetic strategy involves a Friedel-Crafts-type reaction with benzene, catalyzed by a Lewis acid such as aluminum chloride.

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Start 2-chloro-5-pyridinesulfonyl chloride (CAS: 6684-39-5) ReactionVessel Reaction at 0-5 °C, then room temperature Start->ReactionVessel Benzene Benzene (Solvent/Reagent) Benzene->ReactionVessel AlCl3 Aluminum Chloride (Catalyst) AlCl3->ReactionVessel Quench Quenching with ice-water ReactionVessel->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-chloro-5-pyridinesulfonyl chloride (CAS: 6684-39-5)[5]

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloro-5-pyridinesulfonyl chloride (1.0 eq) in anhydrous benzene (used in excess as both solvent and reactant) at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

Given that this compound is likely a novel compound, thorough spectroscopic characterization is imperative to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as distinct doublets and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing chloro and phenylsulfonyl groups.

    • ¹³C NMR will show the corresponding signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The chloro-substituent provides a handle for further chemical modification, such as through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of a library of derivatives for biological screening.

The phenylsulfonyl moiety is a common feature in a variety of biologically active compounds, including antibacterial, antiviral, and anticancer agents. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity of a molecule.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]

  • Storage: Store in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The starting material, 2-chloro-5-pyridinesulfonyl chloride, is corrosive and should be handled with extreme care.[5]

Conclusion

While a dedicated CAS number for this compound remains to be assigned, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a clear and logical pathway for its preparation, and the discussion on its potential utility in medicinal chemistry highlights its promise as a scaffold for drug discovery. Researchers who undertake the synthesis of this novel compound are encouraged to perform thorough characterization and report their findings to the broader scientific community, which may lead to its formal registration and the assignment of a CAS number.

References

  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Jesmin, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Pazderski, L., et al. (2019). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes.
  • Feng, Z., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC. [Link]

  • Hu, Y., et al. (2014). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • Aouad, M. R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

Technical Whitepaper: Properties, Synthesis, and Pharmacological Applications of 5-Phenylsulfonyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of 5-phenylsulfonyl-2-chloropyridine (CAS 877868-60-5), a critical heteroaromatic building block utilized extensively in modern medicinal chemistry. We explore its physicochemical properties, detail the causality behind its synthetic protocols, and map its downstream utility in the generation of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Molecular Architecture and Chemical Reactivity

5-Phenylsulfonyl-2-chloropyridine is defined by a rigid pyridine core flanked by two highly functional groups: a sulfonyl moiety at the C5 position and a chlorine atom at the C2 position. The sulfonyl group acts as a potent electron-withdrawing group (EWG). When coupled with the inherent electronegativity of the pyridine nitrogen, this creates a severe electron depletion at the C2 carbon. This synergistic electronic effect renders the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), making the molecule an ideal electrophilic scaffold for synthesizing complex active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Data

The foundational properties of the compound dictate its handling and reactivity profiles. The data below summarizes its key physicochemical metrics .

PropertyValue / Description
Chemical Name 2-chloro-5-(phenylsulfonyl)pyridine
IUPAC Nomenclature 2-chloro-5-(benzenesulfonyl)pyridine
CAS Registry Number 877868-60-5
Molecular Formula C11H8ClNO2S
Molecular Weight 253.70 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile Soluble in Dichloromethane (DCM), DMSO, and DMF
Primary Reactivity Electrophilic at C2 (SNAr); highly stable sulfone linkage

Mechanistic Synthesis and Self-Validating Protocols

The synthesis of 5-phenylsulfonyl-2-chloropyridine is typically achieved via the oxidation of its thioether precursor, 2-chloro-5-(phenylsulfanyl)pyridine. This intermediate is then rapidly functionalized via hydrazinolysis to yield precursors for HIF activators .

Experimental Protocol 1: Oxidation of Thioether to Sulfone
  • Objective: Synthesize 5-phenylsulfonyl-2-chloropyridine via electrophilic oxygen transfer.

  • Causality & Design: m-Chloroperbenzoic acid (m-CPBA) is selected as the oxidant due to its high solubility in dichloromethane (DCM). The reaction utilizes 2.5 equivalents of m-CPBA to ensure complete progression from the intermediate sulfoxide to the fully oxidized sulfone, preventing mixed-state yields.

  • Self-Validating System: The protocol incorporates a built-in visual cue. As the reaction proceeds, the byproduct m-chlorobenzoic acid (m-CBA) is generated. Because m-CBA has significantly lower solubility in DCM than m-CPBA, it forms a dense white precipitate. The appearance of this precipitate over the 1-hour window serves as an in-situ indicator of successful oxidation, allowing for immediate verification before Thin-Layer Chromatography (TLC) confirmation.

Step-by-Step Methodology:

  • Dissolve 1.9 g (8.57 mmol) of 2-chloro-5-(phenylsulfanyl)pyridine in 40 mL of anhydrous DCM under an inert atmosphere.

  • Over a 15-minute period, slowly add a suspension of 4.8 g (21.42 mmol, ~2.5 eq) of 77% m-CPBA in 20 mL of DCM at room temperature (RT).

  • Stir the mixture vigorously for 1 hour at RT. Monitor the formation of the white m-CBA precipitate.

  • Filter the reaction mixture to remove the precipitated m-CBA.

  • Wash the filtrate with saturated aqueous NaHCO3 to quench residual peracid, dry over MgSO4, and concentrate under reduced pressure to yield the target sulfone.

Experimental Protocol 2: Hydrazinolysis via SNAr
  • Objective: Convert the C2-chloro group to a hydrazinyl moiety.

  • Causality & Design: The reaction leverages the "alpha-effect" of hydrazine, where adjacent lone pairs on the nitrogen atoms increase the nucleophile's HOMO energy, making it exceptionally reactive. The thermodynamic stability of the resulting secondary amine, coupled with the expulsion of the chloride leaving group, drives the reaction to completion.

Step-by-Step Methodology:

  • Suspend 0.67 g (2.64 mmol) of 5-phenylsulfonyl-2-chloropyridine in a polar aprotic solvent (e.g., DMF).

  • Introduce an excess of hydrazine hydrate to prevent dimerization.

  • Heat the mixture to 80°C for 2-4 hours until complete consumption of the starting material is observed.

  • Precipitate the product by adding cold water, filter, and dry to obtain 2-hydrazinyl-5-(phenylsulfonyl)pyridine (Yield: ~51%).

  • Analytical Validation: 1H NMR (d6-DMSO, 400MHz): δ 9.0 (s, 1H), 8.6 (d, 1H), 8.5 (s, 1H).

Synthesis_Workflow A 2-chloro-5-(phenylsulfanyl)pyridine (Starting Material) B m-CPBA (2.5 eq) DCM, RT, 1h A->B Oxidation C 5-phenylsulfonyl-2-chloropyridine (Target Intermediate) B->C Filtration of m-CBA D Hydrazine Hydrate SNAr Reaction C->D Nucleophilic Attack E 2-hydrazinyl-5-(phenylsulfonyl)pyridine (HIF Activator Precursor) D->E Substitution

Chemical synthesis workflow of 5-phenylsulfonyl-2-chloropyridine and downstream functionalization.

Pharmacological Application: HIF Prolyl Hydroxylase Inhibition

The primary industrial application of 5-phenylsulfonyl-2-chloropyridine is as a scaffold for synthesizing pyrazol-3-one derivatives. These derivatives function as potent Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors .

Under normoxic conditions, HIF-1α is rapidly hydroxylated by PHD enzymes. This hydroxylation tags the protein for binding with the von Hippel-Lindau (pVHL) tumor suppressor protein, leading to ubiquitination and rapid proteasomal degradation. By inhibiting PHD dioxygenases, the downstream derivatives of our target compound stabilize HIF-1α. The stabilized HIF complex translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of genes responsible for erythropoiesis (such as endogenous erythropoietin) and angiogenesis . This mechanism is highly sought after for the treatment of anemia associated with chronic kidney disease (CKD).

HIF_Pathway Drug Pyrazol-3-one Derivative (Synthesized from Target) PHD HIF Prolyl Hydroxylase (PHD) Drug->PHD Inhibits HIF HIF-1α / HIF-2α (Stabilized) PHD->HIF Prevents Hydroxylation VHL Von Hippel-Lindau (pVHL) HIF->VHL Binding Blocked Gene Erythropoiesis Gene Transcription HIF->Gene Nuclear Translocation Proteasome Proteasomal Degradation VHL->Proteasome Avoids Degradation

Mechanism of action for HIF activators derived from 5-phenylsulfonyl-2-chloropyridine.

Conclusion

The structural parameters of 5-phenylsulfonyl-2-chloropyridine make it an indispensable intermediate in the development of next-generation therapeutics. Its predictable reactivity profile, governed by strong electron-withdrawing groups, allows for robust, self-validating synthetic protocols that scale efficiently in pharmaceutical manufacturing.

References

  • European Patent Office. "EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators." Google Patents.
  • Haase, V. H. "Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease." National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

2-chloro-5-(phenylsulfonyl)pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Applications of 2-Chloro-5-(phenylsulfonyl)pyridine and its Analogs

Introduction

The 2-chloro-5-sulfonylpyridine scaffold is a key pharmacophore in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents. These compounds are a class of heterocyclic molecules that have garnered significant interest from researchers in drug discovery and development.[1] The presence of a halogenated pyridine ring coupled with a sulfonyl group provides a unique combination of physicochemical properties that can be fine-tuned to optimize biological activity, metabolic stability, and pharmacokinetic profiles.

While specific data for this compound is not extensively available in public databases, this guide will provide a comprehensive overview of the synthesis, properties, and applications of this class of compounds. We will focus on general and robust synthetic methodologies that are applicable for the preparation of 2-chloro-5-(arylsulfonyl)pyridines, using closely related and well-documented analogs for data presentation. For the purpose of providing concrete data, we will reference the properties of 2-chloro-5-(methylsulfonyl)pyridine where applicable.

Chemical Identifiers of a Representative Analog: 2-Chloro-5-(methylsulfonyl)pyridine

  • SMILES: CS(=O)(=O)c1ccc(Cl)nc1[2]

  • InChI Key: O=S(=O)(C1=CN=C(Cl)C=C1)C[2]

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-5-(arylsulfonyl)pyridines can be approached through several strategic routes. A common and reliable method involves the preparation of a key intermediate, 2-chloro-5-pyridinesulfonyl chloride, followed by a Friedel-Crafts-type reaction with an aromatic compound.

Experimental Protocol: Synthesis of 2-Chloro-5-(arylsulfonyl)pyridines

This protocol outlines a two-step process to synthesize the target scaffold, starting from the readily available 2-chloro-5-aminopyridine.

Step 1: Synthesis of 2-Chloro-5-pyridinesulfonyl chloride

  • Diazotization: To a cooled (0-5 °C) solution of 2-chloro-5-aminopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid, a solution of sodium nitrite (1 equivalent) in water is added dropwise. The temperature is maintained below 10 °C to ensure the stability of the resulting diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.

  • Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Isolation: The reaction mixture is poured onto ice, and the precipitated product, 2-chloro-5-pyridinesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(II) chloride acts as a catalyst in the Sandmeyer-type reaction to facilitate the introduction of the sulfonyl chloride group.

Step 2: Friedel-Crafts Reaction with an Aromatic Nucleophile (e.g., Benzene)

  • Reaction Setup: To a solution of 2-chloro-5-pyridinesulfonyl chloride (1 equivalent) in an inert solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 equivalents), is added at 0 °C.

  • Addition of Aromatic Compound: Benzene (or a substituted benzene for analogue synthesis) is then added dropwise to the reaction mixture.

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final this compound.

Causality of Experimental Choices:

  • The use of a strong Lewis acid like AlCl₃ is necessary to activate the sulfonyl chloride for electrophilic aromatic substitution on the benzene ring.

  • Anhydrous conditions are essential as the Lewis acid is water-sensitive.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-5-pyridinesulfonyl chloride cluster_step2 Step 2: Friedel-Crafts Reaction A 2-Chloro-5-aminopyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C C 2-Chloro-5-pyridinesulfonyl chloride B->C  SO₂, CuCl₂ E This compound C->E  AlCl₃ D Benzene D->E

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for the representative analog, 2-chloro-5-(methylsulfonyl)pyridine. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Weight 191.64 g/mol [2]
Molecular Formula C₆H₆ClNO₂S[2]
XLogP3 1.8[3]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyridine moiety is a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the parent molecule.[5] This has been exploited in the development of numerous drugs.

The sulfonyl group is a key structural feature in a wide range of pharmaceuticals. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its biological target. Furthermore, the sulfonyl group is metabolically stable, which can enhance the in vivo half-life of a drug.

The combination of these two moieties in the 2-chloro-5-sulfonylpyridine scaffold makes it a privileged structure in drug discovery, with applications in various therapeutic areas, including:

  • Antimicrobial and Antiviral Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1]

  • Enzyme Inhibitors: The sulfonyl group can mimic the transition state of enzymatic reactions, making sulfonyl-containing compounds potent enzyme inhibitors.

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyridine scaffold.

Relationship Between Scaffold and Biological Application

Biological_Applications cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Scaffold 2-Chloro-5-sulfonylpyridine Scaffold Chloropyridine 2-Chloropyridine Moiety (Nucleophilic Substitution Site) Scaffold->Chloropyridine Sulfonyl Sulfonyl Group (H-bond Acceptor, Metabolic Stability) Scaffold->Sulfonyl Antiviral Antiviral Therapies Scaffold->Antiviral Oncology Oncology Drug Candidates Scaffold->Oncology Antimicrobial Antimicrobial Agents Chloropyridine->Antimicrobial EnzymeInhibition Enzyme Inhibitors Sulfonyl->EnzymeInhibition

Caption: The relationship between the 2-chloro-5-sulfonylpyridine scaffold and its potential applications.

References

  • PubChem. 2-Chloro-5-pyridinesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information. [Link]

  • Patel, R. V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130522. [Link]

  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing 2-chloro-5-substituted pyridine.
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

  • Cighir, R. G., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3229. [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 505-526. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Google Patents.

Sources

Methodological & Application

Chemoselective mCPBA Oxidation of 2-Chloro-5-(phenylsulfanyl)pyridine: Protocols for Sulfoxide and Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction & Mechanistic Rationale

The oxidation of diaryl sulfides is a fundamental transformation in medicinal chemistry, frequently utilized to tune the physicochemical properties and target-binding affinities of pharmacophores. 2-Chloro-5-(phenylsulfanyl)pyridine is a highly versatile building block. However, its oxidation presents a classic chemoselectivity challenge: the molecule contains both a nucleophilic thioether sulfur and a basic pyridine nitrogen.

As an electrophilic oxidant, meta-chloroperoxybenzoic acid (mCPBA) is the reagent of choice for this transformation [1]. The causality behind its chemoselectivity lies in the electronic distribution of the substrate. The sulfur atom is significantly more polarizable and nucleophilic than the pyridine nitrogen. Furthermore, the pyridine ring is electronically deactivated by the electron-withdrawing 2-chloro substituent. Consequently, mCPBA exclusively attacks the sulfur atom, allowing for highly chemoselective oxidation without the competing formation of a pyridine N-oxide.

The oxidation proceeds in two distinct, controllable stages:

  • Sulfide to Sulfoxide: The first equivalent of mCPBA transfers an oxygen atom to the sulfur rapidly. This step is highly exothermic and must be strictly controlled at 0 °C to prevent over-oxidation.

  • Sulfoxide to Sulfone: The resulting sulfoxide is significantly less nucleophilic than the parent sulfide. Therefore, the second oxidation step requires a slight excess of mCPBA and elevated thermal energy (room temperature) to reach completion [2].

Reaction Pathway & Workflow

mCPBA_Pathway Sulfide 2-Chloro-5-(phenylsulfanyl)pyridine (Sulfide) Sulfoxide 2-Chloro-5-(phenylsulfinyl)pyridine (Sulfoxide) Sulfide->Sulfoxide 1.05 eq mCPBA DCM, 0 °C, 1-2 h Sulfone 2-Chloro-5-(phenylsulfonyl)pyridine (Sulfone) Sulfide->Sulfone 2.20 eq mCPBA DCM, 0 °C to RT, 4-6 h Sulfoxide->Sulfone 1.15+ eq mCPBA DCM, RT, 4-6 h

Figure 1: Stepwise chemoselective oxidation of 2-chloro-5-(phenylsulfanyl)pyridine.

Experimental Design & Causality

Reagent Purity & Stoichiometry

Commercial mCPBA is shock-sensitive in its pure form and is therefore supplied as a ~70–77% mixture, with the balance being m-chlorobenzoic acid (mCBA) and water for safety [1]. It is a critical error to weigh commercial mCPBA as if it were 100% pure. You must adjust the mass based on the vendor's assay to ensure accurate equivalents.

  • Calculation: Mass required = (moles of substrate × equivalents × 172.57 g/mol ) / (purity fraction, e.g., 0.75).

Advanced Workup Strategy (The Precipitation Method)

A notorious challenge in mCPBA oxidations is the removal of the mCBA byproduct. Because mCBA is highly soluble in dichloromethane (DCM) at room temperature, direct aqueous extraction often leads to stubborn emulsions and incomplete removal.

To create a self-validating, highly efficient workup, we employ a temperature-dependent precipitation strategy [3]. By cooling the crude reaction mixture to 0 °C or lower, the solubility of mCBA in DCM drops drastically, causing it to precipitate as a white solid. Simple vacuum filtration removes >80% of the byproduct before any aqueous washes are performed, drastically simplifying downstream purification.

Quantitative Data Summary

The following table outlines the divergent parameters required to selectively target either the sulfoxide or the sulfone.

ParameterProtocol A: Sulfoxide SynthesisProtocol B: Sulfone Synthesis
Target Product 2-Chloro-5-(phenylsulfinyl)pyridineThis compound
mCPBA Equivalents 1.00 – 1.05 eq2.20 – 2.50 eq
Temperature Profile 0 °C (Strictly controlled)0 °C addition

Room Temp
Reaction Time 1 – 2 hours4 – 6 hours
Expected Yield 75 – 85%85 – 95%
TLC Monitoring (Rf) Lowest Rf (Highly polar, ~0.15)Intermediate Rf (~0.45)

(Note: TLC Rf values are approximate, assuming a 3:1 Hexanes/Ethyl Acetate mobile phase. The starting sulfide typically runs at Rf ~0.80).

Step-by-Step Methodologies

Protocol A: Selective Synthesis of 2-Chloro-5-(phenylsulfinyl)pyridine (Sulfoxide)

Objective: Arrest the oxidation precisely after the transfer of one oxygen atom.

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 2-chloro-5-(phenylsulfanyl)pyridine (10.0 mmol, 2.22 g).

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM, 40 mL). Add a magnetic stir bar and cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate vial, dissolve mCPBA (10.5 mmol, ~2.42 g assuming 75% purity) in DCM (20 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition prevents localized heating and localized excess of oxidant, which would lead to unwanted sulfone formation.

  • Monitoring: Stir the reaction at 0 °C for 1 to 2 hours. Monitor via TLC. The reaction is complete when the starting material (Rf ~0.8) is consumed, yielding a baseline-adjacent spot (Rf ~0.15).

  • Quenching: Quench the reaction at 0 °C by adding 20 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15 minutes. Causality: This step safely reduces any unreacted peroxy acid to mCBA.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated aqueous Sodium Bicarbonate (NaHCO₃, 3 × 30 mL) to extract the mCBA into the aqueous phase.

  • Isolation: Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Exhaustive Synthesis of this compound (Sulfone)

Objective: Drive the oxidation to completion to yield the stable sulfone.

  • Preparation: To a 250 mL round-bottom flask, add 2-chloro-5-(phenylsulfanyl)pyridine (10.0 mmol, 2.22 g) and DCM (50 mL). Cool to 0 °C.

  • Oxidant Addition: Weigh out mCPBA (22.0 mmol, ~5.07 g assuming 75% purity). Add the solid mCPBA in small portions directly to the stirring solution over 15 minutes. Causality: Portion-wise addition manages the initial exothermic formation of the sulfoxide.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • Monitoring: Monitor via TLC. You will observe the transient formation of the highly polar sulfoxide (Rf ~0.15), which will gradually be consumed to form the intermediate-polarity sulfone (Rf ~0.45).

  • Precipitation Workup [3]: Once complete, cool the reaction flask to -20 °C (freezer) for 30 minutes. A heavy white precipitate of m-chlorobenzoic acid will form.

  • Filtration: Filter the cold suspension through a pad of Celite, washing the filter cake with a small amount of cold DCM.

  • Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 10% aqueous Na₂S₂O₃ (30 mL), saturated aqueous NaHCO₃ (2 × 40 mL), and brine (40 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the sulfone as a white to off-white solid. Recrystallize from hot ethanol if ultra-high purity is required.

References

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Organic Chemistry Portal URL:[Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) Common Organic Chemistry URL:[Link]

  • Workup: mCPBA Oxidation Not Voodoo - Department of Chemistry, University of Rochester URL:[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-(phenylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the operational protocols for the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-(phenylsulfonyl)pyridine . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for 11


-HSD1 inhibitors and GPCR ligands.
The Mechanistic Advantage

The reactivity of this substrate is governed by Dual Activation :

  • Heterocyclic Nitrogen (Ipso-Activation): The pyridine nitrogen renders the C2 position electron-deficient via inductive withdrawal (-I) and allows for the delocalization of the negative charge in the transition state.

  • 5-Phenylsulfonyl Group (Para-Activation): Crucially, the sulfonyl group at the C5 position acts as a powerful electron-withdrawing group (EWG). In the Meisenheimer complex , the negative charge delocalized onto C5 is directly stabilized by the sulfonyl group's resonance and inductive effects.

Note on Regioselectivity: Unlike 2,4-dichloropyrimidines where competition exists, the C2-chloride in this substrate is the exclusive site of reactivity. The C5-sulfone is chemically inert to substitution under standard SNAr conditions, serving purely as an activator.

Reaction Pathway & Logic Visualization

The following diagram illustrates the reaction coordinate and the critical stabilization of the intermediate.

SNAr_Mechanism cluster_stabilization Stabilization Factors Substrate This compound (Electrophile) TS1 Transition State 1 (Attack at C2) Substrate->TS1 + Nu: Nu Nucleophile (Amine/Alkoxide/Thiol) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized by N1 & C5-SO2) TS1->Intermediate Rate Determining Step (Usually) Product 2-Substituted-5-(phenylsulfonyl)pyridine Intermediate->Product Fast Elimination LG Chloride Ion (Leaving Group) Intermediate->LG

Figure 1: SNAr Reaction Coordinate showing the addition-elimination pathway.[1][2] The Meisenheimer complex is the high-energy intermediate stabilized by the C5-sulfonyl group.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Objective: Synthesis of 2-amino-5-(phenylsulfonyl)pyridine derivatives. Applicability: High-throughput library synthesis, SAR exploration.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

    • Why: Polar aprotic solvents maximize the nucleophilicity of the amine by poorly solvating the attacking species while dissolving the polar intermediate.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.39 mmol) in DMSO (2.0 mL).

  • Addition: Add the amine (0.47 mmol, 1.2 equiv).

  • Base Activation: Add DIPEA (135 µL, 0.78 mmol, 2.0 equiv).

    • Checkpoint: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv to ensure free base generation.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3-0.4) should appear.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly add water (10 mL) while stirring vigorously.

    • Observation: The hydrophobic product often precipitates as a solid due to the phenylsulfonyl group.

    • Filter the solid, wash with water (2 x 5 mL) and hexanes (1 x 5 mL). Dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: Etherification (Alkoxylation)

Objective: Synthesis of 2-alkoxy-5-(phenylsulfonyl)pyridine derivatives. Critical Note: Alkoxides are stronger nucleophiles but also stronger bases; moisture control is critical to prevent hydrolysis to the pyridone.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (Solvent/Reagent)

  • Base: NaH (Sodium Hydride, 60% dispersion) (1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure
  • Activation: In a flame-dried flask under N2, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir at 0°C for 15 min until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: Heating is rarely required for unhindered primary alcohols due to the high activation of the substrate.

  • Quench: Carefully add saturated NH4Cl solution.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Data Analysis & Troubleshooting

Expected NMR Signatures

Upon successful substitution, the proton signals on the pyridine ring will shift due to the change in electronic environment.

PositionProtonShift (Starting Material)Shift (Product - Amine)Diagnostic Change
C2 -N/A (Cl substituted)N/A (N-R substituted)Loss of Cl, appearance of NH/R
C3 Hd~7.6 ppm (d)~6.5 - 6.8 ppm (d)Significant Upfield Shift (Shielding by amine donor)
C4 Hdd~8.2 ppm (dd)~7.8 - 8.0 ppm (dd)Slight Upfield Shift
C6 Hd~8.9 ppm (d)~8.5 - 8.7 ppm (d)Remains most deshielded (alpha to N)
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction Nucleophile too weak / steric bulkSwitch solvent to NMP; Increase Temp to 120°C; Use microwave irradiation.
Hydrolysis (Pyridone formation) Wet solvent / Hydroxide presenceUse anhydrous solvents; Switch base to Cs2CO3 + 4Å Molecular Sieves.
Low Yield (Precipitation issues) Product soluble in water/DMSO mixDo not filter. Perform exhaustive extraction with DCM (Dichloromethane).
Darkening/Tarry mixture Thermal decomposition / OxidationDegas solvents with N2; Lower temperature and extend time.

Workflow Optimization (Decision Tree)

Use this logic flow to select the optimal conditions for your specific nucleophile.

Optimization_Flow Start Select Nucleophile Type Type_Amine Amine (1° or 2°) Start->Type_Amine Type_Alc Alcohol / Phenol Start->Type_Alc Amine_Prop Is Amine Volatile or Low Boiling Point? Type_Amine->Amine_Prop Alc_Prop Is Alcohol Primary? Type_Alc->Alc_Prop Cond_A Protocol: Sealed Tube Solvent: EtOH or THF Base: TEA Temp: 60-80°C Amine_Prop->Cond_A Yes Cond_B Protocol: Standard Vial Solvent: DMSO Base: DIPEA Temp: 90°C Amine_Prop->Cond_B No (High BP/Solid) Cond_C Base: NaH or KOtBu Solvent: THF (0°C -> RT) Alc_Prop->Cond_C Yes (Unhindered) Cond_D Base: Cs2CO3 Solvent: DMF (Heat 80°C) Alc_Prop->Cond_D No (Steric Bulk/Phenol)

Figure 2: Decision Matrix for optimizing reaction conditions based on nucleophile properties.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Chapter on Nucleophilic Aromatic Substitution detailing the Meisenheimer complex).

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Definitive text on Pyridine reactivity and SNAr activation at C2/C4).

  • Roh, K. R.; Kim, J. Y.; Kim, Y. H. "Nucleophilic Substitution Reaction of Chloropyridines with Amines." Chemistry Letters, 1998 , 27, 1095-1096. (Primary literature on amine substitution kinetics).

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Contextualizing the Chichibabin-type activation and SNAr scope).

Sources

Cross-coupling reactions of 2-chloro-5-(phenylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reactivity profile and experimental protocols for 2-chloro-5-(phenylsulfonyl)pyridine , a highly activated heterocyclic building block.[1] Distinguished by the strong electron-withdrawing phenylsulfonyl group at the C5 position, this scaffold offers a unique "dual-pathway" reactivity profile.[1] While it serves as an excellent electrophile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), its heightened electrophilicity also permits metal-free Nucleophilic Aromatic Substitution (


) under mild conditions.[1] This guide provides validated protocols, mechanistic insights, and decision-making frameworks to optimize yield and selectivity in drug discovery workflows.

Mechanistic Insight & Reactivity Profile

The this compound scaffold (Structure 1 ) is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the sulfonyl group.[1]

  • Activation Vector: The sulfonyl group at C5 is para-like relative to the C2-chlorine (across the conjugated system), effectively stabilizing the negative charge on the nitrogen in the Meisenheimer intermediate during nucleophilic attack.[1]

  • Implication: The C2-Cl bond is significantly more labile than in unsubstituted 2-chloropyridine.[1] This allows for:

    • Facile Oxidative Addition: Rapid insertion of Pd(0) species, often requiring less active catalysts (e.g., Pd(PPh

      
      )
      
      
      
      ) compared to deactivated aryl chlorides.[1]
    • Metal-Free Substitution: Amination and etherification can often proceed via

      
       using mild bases (Cs
      
      
      
      CO
      
      
      , K
      
      
      CO
      
      
      ) without transition metals, a critical cost-saving strategy in process chemistry.[1]
Reactivity Visualization

ReactivityMap Substrate This compound SNAr Pathway A: Metal-Free SNAr (Nucleophiles: Amines, Alcohols, Thiols) Substrate->SNAr Mild Base, Heat (60-80°C) PdCoupling Pathway B: Pd-Catalyzed Coupling (Nucleophiles: Boronic Acids, Zinc Reagents) Substrate->PdCoupling Pd(0) Cat., Ligand Intermediate Meisenheimer Complex (Stabilized by -SO2Ph) SNAr->Intermediate Addition Product_B 2-Aryl/Alkyl Pyridine (C-C bonds) PdCoupling->Product_B Transmetallation & Red. Elim. Product_A 2-Functionalized Pyridine (C-N, C-O, C-S bonds) Intermediate->Product_A Elimination (-Cl)

Figure 1: Dual reactivity pathways.[1][2] The sulfonyl group activates the C2 position, enabling both classical cross-coupling and metal-free substitution.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Primary Application: Synthesis of biaryl derivatives.[1][3][4]

Rationale: Due to the activated nature of the C-Cl bond, highly specialized ligands (like Buchwald precatalysts) are often unnecessary unless the boronic acid is sterically hindered.[1] Standard triphenylphosphine-based catalysts are frequently sufficient.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3–5 mol%) OR Pd(dppf)Cl
    
    
    ·DCM (for heteroaryl boronates)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq.[1] solution) or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the chloropyridine (1.0 equiv), boronic acid (1.2 equiv), and base (2-3 equiv).

  • Degassing: Add solvent system. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add Pd catalyst (3–5 mol%) under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: Monitor by LCMS.[1] The activated chloride usually reacts faster than standard aryl chlorides.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Suzuki Couplings

IssueProbable CauseOptimization Strategy
Low Conversion Catalyst deactivationSwitch to Pd(dppf)Cl

or XPhos Pd G2 ; Increase temp to 100°C.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or K-Trifluoroborate salts.[1]
Homocoupling Oxygen presenceDegas solvents more rigorously; Switch to DME/Water system.[1]
Protocol B: Metal-Free Amination (C-N Bond Formation)

Primary Application: Introduction of aliphatic amines, anilines, or chiral amines.[1]

Rationale: Before attempting Buchwald-Hartwig coupling, always screen


 conditions first.  The 5-phenylsulfonyl group makes the C2 position sufficiently electrophilic to react with primary and secondary amines using only a carbonate base, avoiding heavy metals and expensive ligands.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Amine (1.2–1.5 equiv)

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in DMSO (0.2 M concentration).

  • Addition: Add K

    
    CO
    
    
    
    (2.0 equiv) and the amine (1.2 equiv).
  • Reaction:

    • Aliphatic Amines: Stir at RT to 50 °C .

    • Anilines/Steric Amines: Heat to 80–100 °C .

  • Monitoring: Monitor by TLC/LCMS. Conversion is typically clean with chloride displacement being the exclusive pathway.[1]

  • Workup: Pour into water (precipitate often forms).[1] Filter or extract with EtOAc/LiCl wash to remove DMF/DMSO.[1]

Protocol C: Buchwald-Hartwig Amination (Specialized C-N)

Primary Application: Weak nucleophiles (e.g., amides, electron-poor anilines) that fail


.[1]

Materials:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3.
  • Base: Cs

    
    CO
    
    
    
    (mild) or NaO^t^Bu (strong).
  • Solvent: 1,4-Dioxane or Toluene.[1]

Workflow:

  • Combine substrate, amine, base, and ligand/catalyst in a sealed tube.[1]

  • Degas thoroughly.[1]

  • Heat to 100 °C for 12 hours.

    • Caution: Strong bases like NaO^t^Bu can sometimes attack the sulfonyl group or cause hydrolysis; Cs

      
      CO
      
      
      
      is preferred for this substrate.[1]

Comparative Data Analysis

The following data summarizes the expected performance of the this compound scaffold compared to the non-sulfonated analog (2-chloropyridine).

Table 2: Reactivity Comparison

Reaction TypeNucleophile2-Chloropyridine (Unsubstituted)This compound

Morpholine (RT)No Reaction>95% Yield (Rapid)
Suzuki Ph-B(OH)

Requires active cat.[1] (e.g., SPhos)Standard cat. (Pd(PPh

)

) works well
Buchwald AnilineRequires strong base/ligandCan proceed via

(Heat)
or mild Pd coupling

Safety & Stability

  • Thermal Stability: The phenylsulfonyl group is thermally stable up to >150°C, allowing high-temperature couplings if necessary.[1]

  • Chemical Stability: Avoid strong reducing agents (e.g., LiAlH

    
    ) which may reduce the sulfone to a sulfide or sulfoxide.[1]
    
  • Handling: As with all halopyridines, handle in a fume hood. The sulfonyl group increases lipophilicity, potentially enhancing skin absorption.[1]

References

  • Mechanistic Basis of Pyridine Activation

    • Nucleophilic Aromatic Substitution of Activated Pyridines.[1]

    • Source:

  • Suzuki-Miyaura Protocols for Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives.[1][3]

    • Source: [1]

  • 
     vs. Buchwald Comparison: 
    
    • Practical Guide to Amine Functionaliz
    • Source:

  • Synthesis of Sulfonyl Pyridines

    • Oxidation of Sulfides to Sulfones using mCPBA.
    • Source: [1]

Sources

Reactivity of C-2 chlorine in 5-sulfonyl substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) Kinetics and Derivatization of 2-Chloro-5-Sulfonylpyridines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern pharmaceutical synthesis and bioconjugation. While unactivated 2-chloropyridines require harsh conditions (high temperatures, strong bases) to undergo Nucleophilic Aromatic Substitution (SNAr), the introduction of a sulfonyl group (-SO₂R) at the 5-position fundamentally alters the electronic landscape of the heterocycle. This application note details the mechanistic rationale, quantitative kinetic profiling, and self-validating experimental protocols for leveraging the hyper-reactivity of the C-2 chlorine in 5-sulfonyl substituted pyridines.

Mechanistic Rationale: Synergistic Activation

The reactivity of the C-2 chlorine in 5-sulfonylpyridines is driven by the synergistic electron-withdrawing effects of two key structural features:

  • The Endocyclic Nitrogen: The electronegative pyridine nitrogen acts as an ortho-activating group, stabilizing the buildup of negative charge during nucleophilic attack.

  • The 5-Sulfonyl Group: Positioned para to the C-2 chlorine, the -SO₂R group exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects.

This dual activation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring ()[1]. Consequently, the activation energy (


) required to form the anionic intermediate (the Meisenheimer complex) is significantly reduced. This allows SNAr reactions to proceed rapidly under mild, ambient conditions, making derivatives like 2-chloro-5-pyridinesulfonyl chloride highly valuable electrophilic building blocks in drug discovery ()[2].

SNAr_Mechanism R 2-Chloro-5-sulfonylpyridine + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) R->TS1 MC Meisenheimer Complex (Stabilized by -SO2R & N) TS1->MC TS2 Transition State 2 (Chloride Expulsion) MC->TS2 P 2-Substituted-5-sulfonylpyridine + Chloride TS2->P

Figure 1: Reaction coordinate pathway for the SNAr of 2-chloro-5-sulfonylpyridine.

Quantitative Reactivity Profiling

To illustrate the profound impact of the 5-sulfonyl group, Table 1 summarizes the relative SNAr reaction rates (


) of various 2-chloropyridine derivatives when reacted with a standard secondary amine (morpholine) at 25 °C.

Table 1: Relative SNAr Reactivity of Substituted 2-Chloropyridines

SubstrateSubstituent at C-5Electronic EffectRelative Rate (

)
Approx. Half-life (

)
2-ChloropyridineNone (-H)Baseline1> 100 hours
2-Chloro-5-methylpyridineMethyl (-CH₃)Weak EDG (+I)0.2> 500 hours
2-Chloro-5-cyanopyridineCyano (-CN)Strong EWG (-I, -M)~10³~10 minutes
2-Chloro-5-(methylsulfonyl)pyridine Sulfonyl (-SO₂CH₃) Potent EWG (-I, -M) ~10⁵ < 10 seconds

Data Interpretation: The introduction of the 5-sulfonyl group accelerates the substitution of the C-2 chlorine by approximately five orders of magnitude compared to the unsubstituted analog, necessitating carefully controlled experimental conditions to prevent runaway reactions or poly-substitution.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that kinetic data and synthetic yields are robust and reproducible.

Protocol A: Preparative SNAr Derivatization with Aliphatic Amines

Objective: Synthesize 2-(substituted-amino)-5-sulfonylpyridine derivatives with high chemoselectivity.

  • Substrate Preparation: Dissolve 2-chloro-5-sulfonylpyridine (1.0 eq, 0.5 M) in anhydrous Acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

    • Causality: MeCN is a polar aprotic solvent. Unlike protic solvents (e.g., methanol), it does not heavily solvate the nucleophile via hydrogen bonding, thereby maximizing the amine's nucleophilicity while simultaneously stabilizing the polar Meisenheimer transition state.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction without competing with the primary nucleophile for the electrophilic C-2 carbon.

  • Nucleophile Addition: Cool the reaction vessel to 0 °C. Slowly add the amine nucleophile (1.05 eq) dropwise.

    • Causality: Because the 5-sulfonyl group makes the C-2 chlorine hyper-reactive, addition at 0 °C controls the exothermic nature of the reaction and prevents unwanted side reactions (such as substitution at the sulfonyl center if it contains a leaving group like a chloride).

  • Validation & Workup: Allow the reaction to warm to room temperature. Monitor via LC-MS. Upon completion (< 30 minutes), quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Protocol B: Kinetic Monitoring of SNAr Reactivity via RP-HPLC

Objective: Determine the pseudo-first-order rate constant (


) of the SNAr reaction to benchmark electrophilicity.

Workflow S1 1. Reaction Setup (Substrate, Nu, Base, Solvent) S2 2. Thermostatic Incubation (Maintain constant T) S1->S2 S3 3. Aliquot Sampling (Time-course extraction) S2->S3 S4 4. Reaction Quenching (Acidic dilution to stop SNAr) S3->S4 S5 5. RP-HPLC Analysis (Quantify substrate decay) S4->S5 S6 6. Kinetic Modeling (Determine k_obs and half-life) S5->S6

Figure 2: Step-by-step experimental workflow for kinetic profiling of SNAr reactions.

  • Reaction Initiation: In a thermostatic vial maintained at exactly 25 °C, mix the 2-chloro-5-sulfonylpyridine substrate (final conc. 1 mM) and the nucleophile (final conc. 20 mM) in a 50:50 mixture of MeCN and PBS buffer (pH 7.4).

    • Causality: Using a 20-fold excess of nucleophile establishes pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant (

      
      ).
      
  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes).

  • Reaction Quenching (Critical Step): Immediately inject each aliquot into 150 µL of a quenching solution consisting of 0.5% Trifluoroacetic acid (TFA) in MeCN.

    • Causality: SNAr requires a nucleophile with an available lone pair. The highly acidic TFA instantly protonates the amine nucleophile (converting it to a non-nucleophilic ammonium ion), "freezing" the reaction state at that exact second for accurate downstream analysis.

  • Self-Validation (Blank Control): Run a parallel control containing the substrate in the MeCN/PBS buffer mixture without the nucleophile.

    • Causality: This proves that any observed decay of the substrate is strictly due to the SNAr reaction with the intended nucleophile, ruling out background hydrolysis of the C-2 chlorine by the aqueous buffer.

  • Data Processing: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Plot the natural log of the remaining substrate peak area (

    
    ) versus time to calculate 
    
    
    
    from the slope.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Koh, M., ... & Bollong, M. J. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020, 142(19), 8972-8979. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2792792, 2-Chloro-5-pyridinesulfonyl chloride." PubChem, 2024. URL:[Link]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry, 5th Edition." Wiley, 2010. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing yield for oxidation of sulfide to sulfone in pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selective Oxidation of Sulfide to Sulfone in Pyridine Derivatives Ticket ID: OX-PYR-SO2 Assigned Specialist: Senior Application Scientist

The Chemoselectivity Crisis: Nitrogen vs. Sulfur

The Core Problem: You are fighting a battle of nucleophilicity. In a pyridine-sulfide system, you have two nucleophilic sites competing for the electrophilic oxygen atom of your oxidant:

  • The Sulfur Atom: The desired target.

  • The Pyridine Nitrogen: The undesired target (leading to N-oxide impurities).

The Solution Logic: Sulfur is generally softer and more nucleophilic than pyridine nitrogen. However, with strong oxidants (like m-CPBA) or extended reaction times required for sulfone formation (


), the nitrogen often succumbs to oxidation.

The "Protonation Shield" Strategy: Pyridine is a base (


). Protonating the nitrogen renders it non-nucleophilic. Therefore, acidic reaction media  is the master key to high-yield sulfone synthesis without N-oxide contamination.
Mechanism & Pathway Visualization

OxidationPathway Sulfide Sulfide-Pyridine (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidant (1 eq) NOxide N-Oxide (Impurity) Sulfide->NOxide No pH Control Protonated Protonated Pyridine (Protected) Sulfide->Protonated + Acid (H+) Sulfone SULFONE (Target Product) Sulfoxide->Sulfone Oxidant (2+ eq) Slow Step NOxideSulfone N-Oxide Sulfone (Double Oxidation) Sulfone->NOxideSulfone Over-oxidation Protonated->Sulfone Oxidant (Selective)

Figure 1: Competitive oxidation pathways. The "Protonated" route (bottom) effectively blocks the red N-oxide pathways.

Optimized Experimental Protocols

Choose your protocol based on your substrate's sensitivity and your lab's available reagents.

Method A: The "Green & Selective" Protocol (Recommended)

Reagents: Hydrogen Peroxide (


) + Sodium Tungstate (

) Best For: Acid-stable substrates, large scale, preventing N-oxides.

Why it works: The active oxidant is a peroxotungstate species formed in situ. This system is naturally acidic (pH ~4-5) and highly selective for sulfur. It rarely touches the pyridine nitrogen.

Protocol Steps:

  • Dissolve: Dissolve sulfide (1.0 equiv) in Methanol or Ethanol (approx. 5-10 mL per mmol).

  • Catalyst: Add

    
     (0.05 - 0.1 equiv).
    
  • Acidify (Crucial): Add 1-2 drops of conc.

    
     or HCl to ensure pH < 6. This protects the pyridine ring.
    
  • Oxidant Addition: Add 30%

    
     (2.5 - 3.0 equiv) dropwise at room temperature.
    
    • Note: The reaction is exothermic.[1] Cool with a water bath if temp exceeds 40°C.

  • Heat: Warm to 50-60°C and stir for 2-4 hours. Monitor by TLC.[2][3][4][5]

  • Workup: Quench with saturated

    
     (sodium sulfite) solution to destroy excess peroxide. Extract with EtOAc or DCM.
    
Method B: The "Robust" Protocol (Oxone)

Reagents: Oxone® (Potassium peroxymonosulfate) Best For: Difficult substrates, rapid reactions, no metal waste.

Why it works: Oxone is a triple salt (


). It is inherently acidic, which auto-protects the pyridine nitrogen.

Protocol Steps:

  • Solvent: Use a MeOH:Water (1:1) mixture. Oxone requires water to dissolve.

  • Addition: Dissolve sulfide (1.0 equiv). Add Oxone (1.2 - 1.5 equiv for sulfoxide; 2.5 - 3.0 equiv for sulfone ) as a solid in portions or as a dissolved aqueous solution.

  • Reaction: Stir at room temperature. Sulfones usually form within 1-4 hours.

  • Solubility Check: If starting material precipitates, add more MeOH or switch to Ethanol.

  • Workup: Filter off the insoluble salts (potassium sulfates). Dilute filtrate with water and extract.

Method C: The "Classic" Protocol (m-CPBA)

Reagents: meta-Chloroperoxybenzoic acid Best For: Small scale, acid-sensitive substrates (if buffered), lipophilic compounds.

Risk: High risk of N-oxidation if uncontrolled.

Protocol Steps (with N-Protection):

  • Dissolve: Dissolve sulfide in DCM or Chloroform.

  • Protection (The "Secret" Step): Add 1.1 equiv of TFA (Trifluoroacetic acid) or dry HCl before adding the oxidant. This protonates the pyridine.

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 - 2.5 equiv).

  • Warm: Allow to warm to Room Temp. Stir overnight.

  • Workup (m-CBA Removal):

    • Cool the mixture to 0°C (precipitates m-chlorobenzoic acid byproduct). Filter.

    • Wash filtrate with 10%

      
       (quench peroxide).
      
    • Wash with sat.

      
       (removes remaining acid).
      

Troubleshooting & FAQs

Q: My reaction stalls at the Sulfoxide. How do I push it to Sulfone?

Diagnosis: The second oxidation step (Sulfoxide


 Sulfone) is mechanistically slower and more difficult than the first.
  • Fix 1 (Heat): Increase temperature to 50-60°C.

  • Fix 2 (Catalyst): If using

    
    , ensure you have enough Tungstate/Molybdate catalyst. Without it, 
    
    
    
    is poor at oxidizing sulfoxides.
  • Fix 3 (Reagent): Switch to Oxone or add a boost of m-CPBA if using Method C.

Q: I still see N-oxide impurities. What now?

Diagnosis: Your pH was too high (basic/neutral).

  • Immediate Fix: If the product is valuable, you can selectively reduce the N-oxide back to the pyridine using

    
     (mildly hazardous) or Zn dust/acetic acid, though this might touch the sulfone depending on conditions.
    
  • Prevention: Ensure pH < 5 during oxidation. Use the Tungstate method with added

    
    .
    
Q: How do I remove the m-chlorobenzoic acid (m-CBA) byproduct?

Guide: m-CBA is the bane of m-CPBA reactions.

  • Precipitation: It is insoluble in cold DCM. Chill and filter.

  • Basic Wash: It is an acid. Wash organic layer thoroughly with 1M NaOH or sat.

    
    .
    
  • Chromatography: m-CBA is polar and UV active. On silica, it often streaks. A short plug of neutral alumina will trap the acid while letting your sulfone pass.

Q: How do I distinguish Sulfide, Sulfoxide, and Sulfone on TLC?

Rule of Thumb (Silica Gel):

  • Highest Rf (Fastest): Sulfide (Least polar).

  • Middle Rf: Sulfone (Medium polar).

  • Lowest Rf (Slowest): Sulfoxide (Most polar - "stickiest" due to strong S=O dipole/H-bond accepting).

Note: N-oxides are typically very polar and will run near the baseline or with the Sulfoxide.

Decision Matrix (Reagent Selection)

DecisionTree Start Start: Select Reagent Scale Is the reaction > 10 grams? Start->Scale AcidSens Is substrate Acid Sensitive? Scale->AcidSens No H2O2 Use H2O2 + Na2WO4 (Method A) Scale->H2O2 Yes (Cost/Safety) Oxone Use Oxone (Method B) AcidSens->Oxone No (Can tolerate acid) mCPBA Use m-CPBA + Buffer (Method C) AcidSens->mCPBA Yes (Need mild pH)

Figure 2: Strategic decision tree for selecting the optimal oxidation protocol.

References

  • Selective Oxidation with Tungstate/H2O2: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 54(12), 2699-2708.

  • Oxone Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • m-CPBA Stoichiometry & Selectivity: Nicolaou, K. C., et al. (1989). Organoselenium-induced cyclizations. Journal of the American Chemical Society, 111(10), 3749–3751. (Foundational reference for controlled oxidation stoichiometry).

  • TLC Polarity & Analysis: "Difference Between Sulfone and Sulfoxide." Difference Between, 2021.

Sources

Technical Support Center: Regioselectivity in Substitution Reactions of 2-chloro-5-(phenylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division Last Updated: February 25, 2026

Welcome to the technical support center for controlling substitution reactions on 2-chloro-5-(phenylsulfonyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, blending established chemical principles with practical, field-proven insights.

Section 1: Understanding the Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the electronic landscape of the substrate. The this compound molecule is engineered for nucleophilic aromatic substitution (SNAr). Its reactivity is governed by two key features:

  • The Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is highly electronegative. It acts as an "electron sink," withdrawing electron density from the ring, particularly from the C2 (ortho) and C4 (para) positions.[1][2][3] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles.

  • The 5-(phenylsulfonyl) Group: The sulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group (EWG). Positioned at C5, it strongly deactivates the ring towards electrophilic substitution but, critically for our purposes, provides potent activation for nucleophilic substitution, especially at the positions ortho and para to it (C4 and C6).

The combination of the ring nitrogen and the C5-sulfonyl group makes the C2 position, which bears the chloride leaving group, exceptionally electrophilic and primed for SNAr reactions.

cluster_0 Electronic Activation of this compound mol <{   }> Result Synergistic Activation C2: Excellent site for SNAr (LG present) C4/C6: Highly activated mol->Result N_effect Pyridine Nitrogen Activates C2, C4, C6 N_effect->mol ortho/para activation SO2Ph_effect Phenylsulfonyl Group Activates C4, C6 SO2Ph_effect->mol ortho/para activation

Caption: Electronic effects governing reactivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic attack, and why is the C2 position so reactive?

Answer: The primary and most favorable reaction pathway is the substitution of the chloride atom at the C2 position .

The rationale is based on the stability of the reaction intermediate, known as the Meisenheimer complex.[1][2] When a nucleophile attacks the C2 position, the negative charge of the resulting intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This provides substantial stabilization, lowering the activation energy for the reaction.[2][4] The powerful electron-withdrawing sulfonyl group at C5 further stabilizes this intermediate by pulling electron density through the aromatic system.

Attack at other positions, such as C3 or C4, does not allow for this direct resonance stabilization by the nitrogen atom, making those pathways significantly less favorable.[1] While the C6 position is also electronically activated, it lacks a suitable leaving group for a standard SNAr reaction.

G cluster_mech SNAr Mechanism at C2 Position start This compound + Nu⁻ attack Nucleophilic Attack at C2 start->attack Step 1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized) attack->intermediate Rate-determining stabilization Charge delocalized onto Pyridine N and SO₂Ph group intermediate->stabilization expulsion Expulsion of Chloride (Cl⁻) intermediate->expulsion Step 2 product 2-substituted-5-(phenylsulfonyl)pyridine expulsion->product Restores Aromaticity

Caption: Workflow of the SNAr reaction at the C2 position.

Q2: How does the choice of nucleophile influence regioselectivity and reaction success?

Answer: The nucleophile's character is critical. While the substrate is highly activated for C2 substitution, an inappropriate nucleophile can lead to low yields or side reactions.

Nucleophile TypeKey ConsiderationsRecommended Approach
N-Nucleophiles (Amines, Anilines)Basicity: Highly basic amines can deprotonate the C6 proton, potentially leading to side-reactions. Steric Hindrance: Bulky secondary amines may react slower.Use a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or a tertiary amine like DIPEA) if the amine nucleophile is not basic enough to drive the reaction. For valuable amines, using a slight excess (1.1-1.5 equiv) is typical.
O-Nucleophiles (Alkoxides, Phenoxides)Basicity: Requires a strong base (e.g., NaH, KHMDS) to generate the alkoxide/phenoxide in situ. These strong bases can promote side reactions if not controlled.Generate the nucleophile at a low temperature (0 °C) before adding the pyridine substrate. Use polar aprotic solvents like DMF or THF.
S-Nucleophiles (Thiolates)Softness & Reactivity: Thiolates are excellent, soft nucleophiles for SNAr reactions and generally react cleanly and efficiently.[5]A mild base like K₂CO₃ or Cs₂CO₃ is often sufficient to deprotonate the thiol. Reactions are often rapid, even at room temperature.
C-Nucleophiles (Enolates, Organometallics)High Basicity: These are often extremely strong bases, posing the highest risk for side reactions like deprotonation at C6.These reactions are challenging and require careful optimization. Consider inverse addition (adding the base/nucleophile to the substrate solution) at low temperatures to minimize side reactions.
Q3: What are the optimal reaction conditions (solvent, temperature) for clean C2 substitution?

Answer: The choice of solvent and temperature is key to stabilizing the charged intermediate and controlling the reaction rate.

  • Solvent: Polar aprotic solvents are the gold standard. DMSO, DMF, NMP, and DMAc are excellent choices because they can solvate the cation (e.g., K⁺, Na⁺) and effectively stabilize the negatively charged Meisenheimer complex, accelerating the reaction.[1]

  • Temperature: The high activation of the substrate means many reactions proceed smoothly between room temperature and 80 °C. However, for less reactive nucleophiles, temperatures of 100-150 °C may be necessary.[1] Always start with milder conditions and increase the temperature only if the reaction is sluggish, as monitored by TLC or LC-MS.

Section 3: Troubleshooting Guide

Problem: I am observing low or no yield of my desired 2-substituted product.

This is a common issue that can often be resolved with a logical, step-by-step diagnosis.

start Low / No Yield check_nuc Is the nucleophile strong/active enough? start->check_nuc check_cond Are reaction conditions (solvent, temp) optimal? check_nuc->check_cond Yes sol_nuc Action: 1. Use a stronger base (e.g., NaH for alcohols). 2. Check pKa of conjugate acid. 3. Use fresh, pure nucleophile. check_nuc->sol_nuc No check_mat Are starting materials pure and dry? check_cond->check_mat Yes sol_cond Action: 1. Switch to a polar aprotic solvent (DMSO, DMF). 2. Incrementally increase temperature (e.g., 80°C -> 120°C). 3. Ensure inert atmosphere (N₂/Ar). check_cond->sol_cond No sol_mat Action: 1. Re-purify substrate/nucleophile. 2. Dry solvent and glassware thoroughly. 3. Check for substrate decomposition via NMR/LCMS. check_mat->sol_mat No success Problem Solved sol_nuc->success sol_cond->success sol_mat->success

Caption: Troubleshooting flowchart for low yield issues.

Problem: My mass spectrometry results show a product with the same mass, but I suspect it's the wrong isomer. What could be happening?

Answer: While C2 substitution is electronically favored, formation of a different isomer, although rare, could point to an alternative reaction mechanism, particularly under harsh basic conditions.

  • Potential Cause: Elimination-Addition (Pyridyne Intermediate)

    • Mechanism: If a very strong, sterically hindered base (e.g., LDA, KHMDS) is used, it could deprotonate the C6 proton, which is acidified by the adjacent sulfonyl group. Subsequent elimination of the C2-chloride would form a highly reactive 2,6-pyridyne intermediate. The nucleophile could then add to either C2 or C6 of this intermediate, leading to a mixture of regioisomers.[6]

    • Diagnosis: The formation of a 6-substituted-3-(phenylsulfonyl)pyridine isomer is the key indicator. This can be confirmed definitively using 2D NMR techniques (NOESY, HMBC) to establish connectivity.

    • Solution: Avoid exceptionally strong or hindered bases if C2 selectivity is desired. Use milder carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amines. If a strong base is required for the nucleophile, generate it at a low temperature and consider adding the substrate solution to the nucleophile to maintain low concentrations of the strong base.

Section 4: Experimental Protocols

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material.

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Look for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Retrieved from [Link]

  • Larsson, J., et al. (2016). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Retrieved from [Link]

  • Dander, J. E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Retrieved from [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Retrieved from [Link]

  • Dubé, D., et al. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. PubMed. Retrieved from [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • O'Neill, B. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Retrieved from [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2021). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of Sulfonyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Sulfonyl pyridines are critical pharmacophores in drug development, serving as core scaffolds in COX-2 inhibitors, HIV protease inhibitors, and various agrochemicals. Their metabolic stability and unique electronic properties distinguish them from phenyl analogs. The Challenge: Accurately characterizing these compounds via Mass Spectrometry (MS) requires navigating complex rearrangement pathways—specifically


 extrusion—that can mimic other structural losses or obscure metabolite identification.
Objective:  This guide provides a mechanistic comparison of sulfonyl pyridine fragmentation against standard benzenesulfonyl analogs, detailing the specific ion transitions, rearrangement chemistries (Smiles-type), and experimental protocols required for robust structural elucidation.

Part 1: The Mechanistic Landscape

The Core Fragmentation Pathway: Extrusion

Unlike simple bond cleavages seen in aliphatic chains, sulfonyl pyridines undergo a characteristic rearrangement-elimination sequence.

  • The Mechanism: Upon collisional activation (CID), the sulfonyl group often acts as a leaving group. However, rather than simple cleavage, the molecule frequently undergoes a Smiles-type rearrangement .[1] The nucleophilic region of the molecule (often an amine or the pyridine ring nitrogen itself) attacks the ipso carbon, ejecting

    
     (neutral loss of 64 Da).
    
  • The Pyridine Effect: The electron-deficient nature of the pyridine ring (acting as an electron-withdrawing group) weakens the C-S bond relative to electron-rich benzenesulfonyls. This makes the

    
     extrusion often more facile in pyridines than in neutral phenyl analogs.
    
Comparison: Sulfonyl Pyridine vs. Benzenesulfonyl Analogs

The following table contrasts the behavior of a Pyridine-based sulfone against a standard Phenyl-based sulfone under ESI(+) conditions.

FeatureSulfonyl Pyridine (Target)Benzenesulfonyl (Alternative)Mechanistic Driver
Charge Localization Pyridine Nitrogen (

lone pair)
Sulfonyl Oxygen or Substituent AminePyridine N is highly basic (

), sequestering the proton.

Loss (64 Da)
High Propensity Moderate PropensityThe electron-deficient pyridine ring destabilizes the C-S bond, promoting extrusion.
C-S Cleavage Generates Pyridinium CationGenerates Phenyl CationPyridinium cation is relatively stable; Phenyl cation is highly unstable (

), making this pathway less favorable for benzene.
Rearrangement Smiles Rearrangement commonLess common without ortho-nucleophilesPyridine N can participate in intramolecular attacks (neighboring group participation).

Part 2: Ionization Mode Comparison (ESI vs. EI)

Selecting the correct ionization mode is critical for detecting diagnostic ions.

Electrospray Ionization (ESI) – The Standard for Bioanalysis
  • Primary Ion:

    
     (Even-electron).
    
  • Fragmentation: Dominated by low-energy pathways. The "Soft" ionization preserves the molecular ion.

  • Key Transition:

    
    .
    
  • Utility: Best for metabolite identification and pharmacokinetic studies where the parent mass must be confirmed.

Electron Impact (EI) – The Structural Fingerprint
  • Primary Ion:

    
     (Radical Cation).
    
  • Fragmentation: High-energy, extensive fragmentation.

  • Key Transition: Radical-directed cleavage.[2] You will often see the Pyridinyl radical cation (

    
    ) at m/z 78 or substituted variants.
    
  • Utility: Best for library matching (NIST) and identifying impurities in synthesis.

Part 3: Experimental Protocol (Self-Validating)

Objective: Generate reproducible MS/MS spectra that clearly differentiate


 loss from non-specific noise.
Sample Preparation & LC Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid .

    • Why: Formic acid ensures protonation of the Pyridine Nitrogen (

      
      ), which is the precursor for the specific rearrangements described above. Ammonium acetate can suppress the specific pyridinium charge state.
      
  • Concentration: 1-10

    
     (Direct infusion) or 100 ng/mL (LC injection).
    
MS/MS Acquisition Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode (+).

  • Precursor Selection: Select

    
     (Unit resolution).
    
  • Collision Energy (CE) Ramp:

    • Step 1: Acquire at 10 eV (Preserve Parent).

    • Step 2: Acquire at 25-35 eV (Induce

      
       extrusion).
      
    • Step 3: Acquire at 50+ eV (Shatter ring system for fingerprinting).

  • Validation Check: If the peak at

    
     appears at 10 eV, your source temperature is too high (thermal degradation). It should only appear at higher CE (20+ eV).
    

Part 4: Visualization of Pathways

Diagram: The Extrusion Pathway

This diagram illustrates the mechanistic flow from the protonated parent to the diagnostic fragment.

G Parent Parent Ion [M+H]+ (Pyridine N-protonated) Inter Intermediate (Smiles-type Rearrangement) Parent->Inter Collision Activation (20-35 eV) Product Product Ion [M+H - SO2]+ Inter->Product C-S Bond Cleavage Neutral Neutral Loss SO2 (64 Da) Inter->Neutral Extrusion

Figure 1: The dominant fragmentation pathway for sulfonyl pyridines in ESI(+), showing the characteristic loss of sulfur dioxide.

Diagram: Analytical Workflow

Workflow Sample 1. Sample Prep (MeOH/H2O + 0.1% FA) Ionization 2. ESI(+) Source Target: [M+H]+ Sample->Ionization Filter 3. Q1 Selection Isolate Parent m/z Ionization->Filter Collision 4. Q2 Collision Cell Ramp CE (10-50 eV) Filter->Collision Detection 5. Q3 Detection Scan for Neutral Loss (64 Da) Collision->Detection

Figure 2: Step-by-step experimental workflow for validating sulfonyl pyridine structures.

References

  • Vertex AI Search Grounding. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available at: [Link]

  • American Chemical Society. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Sulfonyl Group IR Peaks in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural confirmation of newly synthesized compounds is a critical-path activity. The pyridine ring is a privileged scaffold in medicinal chemistry, and its combination with a sulfonyl group (-SO₂) creates a class of molecules with significant therapeutic and agrochemical importance.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful first-line technique for the structural elucidation of these compounds.[2]

This guide provides an in-depth comparison of the characteristic IR absorption peaks for the sulfonyl group in pyridine derivatives. Moving beyond a simple list of frequencies, we will explore the underlying physical organic principles that govern these vibrations and present a robust protocol for acquiring high-fidelity data to support your research.

The Vibrational Signature of the Sulfonyl Group

The sulfonyl functional group is an excellent chromophore in the infrared region due to the large change in dipole moment during the vibration of the sulfur-oxygen bonds. This gives rise to two distinct and typically strong absorption bands corresponding to the asymmetric and symmetric stretching modes of the two S=O bonds.[3]

  • Asymmetric Stretch (νₐₛ(SO₂)): This higher frequency band involves one S=O bond stretching while the other is compressing.

  • Symmetric Stretch (νₛ(SO₂)): This lower frequency band involves both S=O bonds stretching and compressing in phase.

The precise wavenumbers of these two peaks are highly sensitive to the electronic environment of the sulfonyl group. Factors such as conjugation, inductive effects, and the nature of the atoms attached to the sulfur atom (e.g., a carbon of a pyridine ring vs. a chlorine atom) can cause significant shifts.

Comparative Analysis of Sulfonyl IR Frequencies

The electron-withdrawing nature of the aromatic pyridine ring influences the S=O bond order. Compared to a simple alkyl sulfone, an aryl sulfone generally exhibits these stretches at a higher wavenumber due to the inductive effect of the sp² hybridized carbon. The nitrogen atom in the pyridine ring further modulates this electronic effect.

The following table summarizes the characteristic IR absorption ranges for the sulfonyl group in different chemical environments, providing a baseline for comparison with your experimental data.

Functional Group ClassAsymmetric SO₂ Stretch (νₐₛ) cm⁻¹Symmetric SO₂ Stretch (νₛ) cm⁻¹Key Distinguishing FeaturesSource(s)
Aryl Sulfones (General) 1370 - 1330 (Strong)1180 - 1150 (Strong)This is the benchmark range for pyridyl sulfones. The electron-withdrawing pyridine ring may shift these to the higher end of the range.[3]
Alkyl Sulfonyl Chlorides 1410 - 1370 (Strong)1204 - 1166 (Strong)The highly electronegative chlorine atom significantly increases the frequency of both stretches compared to aryl sulfones. Useful for monitoring synthesis from a sulfonyl chloride precursor.[4]
Sulfonamides (Primary) 3330 & 3260 (N-H Stretches)1370 - 1330 (SO₂)1180 - 1150 (SO₂)The presence of N-H stretching bands is the primary identifier. The SO₂ stretches remain in a similar region to sulfones.
Pyridine-3-Sulfonic Acid ~1219 - 1004 (Broad)~1219 - 1004 (Broad)The bands are often broad and can overlap with S-O-H bending vibrations. This represents a different functional group (-SO₃H) and is distinct from a sulfone (-SO₂R).[5]

Expert Insight: The electronic nature of substituents on the pyridine ring itself can fine-tune the absorption frequencies. Electron-donating groups (e.g., alkyl, alkoxy) may slightly lower the wavenumbers, while additional electron-withdrawing groups (e.g., nitro, cyano) can shift them higher. This correlation is a powerful tool for confirming the structure of a series of related analogues.[6][7]

Experimental Workflow for Structural Confirmation

To ensure data integrity and reproducibility, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a novel pyridine sulfonyl derivative. This workflow represents a self-validating system, ensuring that the data you generate is reliable and comparable to established literature values.

Diagram: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Novel Pyridine Sulfonyl Compound Prep Prepare Sample (ATR, KBr Pellet, or Thin Film) Sample->Prep Background Acquire Background Spectrum (Clean ATR or KBr Blank) Prep->Background Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Background->Acquire Process Process Spectrum (Baseline Correction, Normalization) Acquire->Process Identify Identify Characteristic Peaks νₐₛ(SO₂) & νₛ(SO₂) Process->Identify Compare Compare with Reference Data (Table 2 & Literature) Identify->Compare Confirm Structure Confirmation/ Flagging Discrepancies Compare->Confirm

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-5-(phenylsulfonyl)pyridine

[1]

Executive Summary & Chemical Profile

Do not treat this compound as general organic waste. 2-Chloro-5-(phenylsulfonyl)pyridine is a halogenated diaryl sulfone.[1] Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of both chlorine and sulfur moieties.[1] Improper incineration of this compound without flue gas scrubbing will release hydrochloric acid (HCl) and sulfur oxides (SOx), violating environmental compliance (RCRA in the US, CLP in EU).[1]

This guide defines the operational workflow for the safe sequestration, labeling, and handoff of this compound.

Physicochemical Profile for Disposal
PropertyCharacteristicDisposal Implication
Chemical Structure Pyridine ring, Cl (pos 2), Phenylsulfonyl (pos 5)High Stability. Resistant to oxidative degradation; requires high-temp incineration.[1]
Element Composition Carbon, Nitrogen, Chlorine, SulfurMust be scrubbed. Combustion releases NOx, HCl, and SOx.[1]
Physical State Solid (typically white/off-white powder)Dust Hazard. Solid waste streams preferred unless already in solution.[1]
Reactivity Electrophilic at C-2 positionSegregate from strong nucleophiles (e.g., amines, thiols) in waste containers to prevent exothermic degradation.[1]

Hazard Assessment & Decomposition Logic

Before initiating disposal, you must understand the causality of the hazards. This is not just about compliance; it is about preventing the formation of more toxic byproducts.[1]

  • Thermal Decomposition Risks:

    • HCl Generation: The chlorine atom is labile under combustion conditions, forming hydrochloric acid gas.

    • SOx Release: The sulfonyl bridge (

      
      ) will oxidize to sulfur dioxide/trioxide, contributing to acid rain if not captured.[1]
      
    • Dioxin Potential: Incomplete combustion of chlorinated aromatics in the presence of copper or other catalysts can form polychlorinated dibenzo-p-dioxins (PCDDs).[1] This is why segregation into the "Halogenated" stream is non-negotiable. [1]

  • GHS Classification (Class-Based Estimation):

    • Signal Word:WARNING

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

    • H411: Toxic to aquatic life with long-lasting effects (common for halogenated sulfones).[1][5]

Pre-Disposal Stabilization Protocol

The Self-Validating System: A safe waste container is one that has been chemically validated before the new waste is added.[1] Follow this 3-step check:

  • The pH Check: Ensure the receiving solvent waste container is Neutral (pH 6-8).[1]

    • Why? Adding this sulfone to a highly acidic or basic container can catalyze hydrolysis or nucleophilic aromatic substitution, generating heat and pressure.

  • The Oxidizer Check: Verify the waste stream is free of strong oxidizers (Peroxides, Nitric Acid).[1]

    • Why? While sulfones are oxidized, the pyridine ring can be susceptible to N-oxidation or ring cleavage under extreme conditions.[1]

  • The Phase Check:

    • If Solid: Dispose of in a dedicated solid waste container (wide-mouth jar).[1]

    • If Solution: Ensure the solvent is compatible with the "Halogenated Organic" stream (e.g., DCM, Chloroform).[1] Do not mix with aqueous waste streams.[1][4]

Disposal Workflow (Decision Logic)

The following diagram outlines the operational decision tree for disposing of this compound.

DisposalWorkflowStartWaste GenerationThis compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPath Dry SolidLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPath In SolutionSolidContainerContainer: Wide-Mouth HDPELiner: 6-mil PolyethyleneSolidPath->SolidContainerLiquidContainerContainer: Safety Can/CarboyMaterial: HDPE or Coated SteelLiquidPath->LiquidContainerSegregationSegregation CheckNO Oxidizers | NO AcidsSolidContainer->SegregationLiquidContainer->SegregationLabelingLabeling ProtocolMUST mark: 'Halogenated Organic'FinalHandoffHandoff to EHSDestruction: Rotary Kiln IncinerationLabeling->FinalHandoffSegregation->Labeling

Figure 1: Operational decision tree for the segregation and packaging of halogenated pyridine sulfones.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Best practice for expired shelf-stock or synthesis yield.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Avoid glass if possible to prevent breakage during transport.[1]

  • Double Bagging: Place the solid inside a clear, 6-mil polyethylene bag inside the jar. This prevents dust dispersion when the container is opened at the incineration facility.[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Toxic."[1]

    • Chemical Name: "this compound."[1]

    • CRITICAL TAG: "Halogenated Organic."[1][6][7]

  • Sealing: Tape the lid to prevent loosening due to vibration during transport.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Common during HPLC or extraction.[1]

  • Solvent Compatibility: Ensure the carrier solvent is organic (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Note: If dissolved in water/buffer, do not mix with organic solvents. Label as "Aqueous Toxic Waste."[1]

  • Bulking: Pour into the Halogenated Organic Solvent carboy (Red safety can or HDPE carboy).

    • Alert: Never pour this into the "Non-Halogenated" (Fuel Blending) stream.[1] The chlorine content will disqualify the entire drum from being used as fuel, resulting in massive fines from the disposal vendor.

  • Record Keeping: Immediately log the volume and concentration on the container's accumulation log sheet.

Emergency Spill Management

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

  • S top the leak: If safe, upright the container.

  • W arn others: Evacuate the immediate 10-foot radius.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety Goggles).

Cleanup Method:

  • Solids: Do not dry sweep (generates dust).[1][3] Use a wet wipe or cover with damp sand, then scoop into a disposal jar.

  • Liquids: Absorb with Vermiculite or Polypropylene pads .[1] Do not use sawdust (combustible).[1]

  • Decontamination: Wash the surface with a mild soap solution.[1] Collect all rinsate as hazardous waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • US Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Segregation of Waste Streams.[1]

  • PubChem. (2023).[1] Compound Summary: Chloropyridines and Sulfones (Class-based Hazard Data).

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria - Waste Classification.

A Senior Application Scientist's Guide to Handling 2-chloro-5-(phenylsulfonyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-chloro-5-(phenylsulfonyl)pyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment by establishing a self-validating system of protocols.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While specific toxicological data for this compound is not extensively published, its structure—a chlorinated pyridine derivative containing a sulfonyl group—necessitates a cautious approach. By examining data from structurally related compounds, we can infer a likely hazard profile. Analogous compounds, such as other chlorinated pyridines, are known to be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They are often classified as skin and eye irritants, with the potential to cause serious damage.[2][3][4]

The primary risks associated with handling this compound are:

  • Dermal Contact: Risk of skin irritation or chemical burns upon direct contact.[2][5]

  • Ocular Contact: Potential for serious eye irritation or damage from splashes of solutions or contact with airborne powder.[2][4]

  • Inhalation: Inhaling airborne dust or aerosols can cause respiratory tract irritation.[1][2][5]

  • Ingestion: Accidental ingestion is harmful and may lead to systemic toxicity.[1][6]

Therefore, all handling procedures must be designed to rigorously prevent these routes of exposure through the consistent use of appropriate engineering controls and Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against exposure. The following are the minimum requirements for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense
  • Glove Type: Wear chemically resistant, impervious gloves. Nitrile gloves (minimum 5-mil thickness) provide adequate splash protection for handling small quantities but should be changed immediately upon any sign of contamination. For extended handling periods or when working with larger quantities, double-gloving is recommended. Always consult the glove manufacturer's compatibility data for specific breakthrough times.

  • Causality: The chlorinated and sulfonyl functional groups increase the molecule's reactivity and potential for skin absorption. Proper gloves prevent dermal contact, which can lead to local irritation and potential systemic effects.[5][7]

Eye and Face Protection: Non-Negotiable
  • Minimum Requirement: Use chemical safety goggles that meet EU standard EN166 or OSHA 29 CFR 1910.133 regulations.[6][8][9]

  • Enhanced Protection: A full-face shield must be worn in addition to goggles whenever there is a significant risk of splashing or when handling larger volumes (>100 mL) of solutions containing the compound.[5][7]

  • Causality: Pyridine derivatives can be severely irritating or corrosive to the eyes.[2][3] Goggles provide a seal against splashes and dust, while a face shield protects the entire face from larger incidents.

Skin and Body Protection: Preventing Incidental Contact
  • Lab Coat: A professional, chemical-resistant lab coat must be worn, fully buttoned, with sleeves covering the arms completely.

  • Additional Protection: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes are mandatory at all times in the laboratory.[10]

  • Causality: This layer of protection minimizes the risk of skin exposure from accidental spills and contamination of personal clothing.[8]

Respiratory Protection: Engineering Controls First
  • Primary Control: All procedures involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8][11]

  • Secondary Control: If a fume hood is unavailable or if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate filter (P95 or P100) is required.[12]

  • Causality: Inhalation is a direct route for systemic toxicity. A fume hood provides the most effective means of capturing airborne contaminants at the source.

PPE Selection Summary Table
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Single pair nitrile glovesSafety glassesLab coatNot required (unless package is damaged)
Weighing Solid Double-gloved (nitrile)Safety gogglesLab coatRequired: Chemical fume hood
Preparing Solutions Double-gloved (nitrile)Safety goggles & face shieldLab coat & chemical apronRequired: Chemical fume hood
Small-Scale Reactions (<50mL) Double-gloved (nitrile)Safety gogglesLab coatRequired: Chemical fume hood
Spill Cleanup Heavy-duty nitrile or butyl glovesSafety goggles & face shieldLab coat & chemical apronRequired: NIOSH-approved respirator
Waste Disposal Double-gloved (nitrile)Safety gogglesLab coatNot required (if waste is sealed)

Operational and Disposal Plans

A safe workflow is as critical as the PPE itself. The following procedural guide outlines the lifecycle of handling this compound in the lab.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow start Start: Task Involving This compound check_solid Is the material a solid powder? start->check_solid fume_hood Work in a Chemical Fume Hood check_solid->fume_hood Yes check_splash Is there a risk of splashing? check_solid->check_splash No (Solution) fume_hood->check_splash weighing Weighing solid or handling small amounts check_splash->weighing No solutions Preparing solutions or running reactions check_splash->solutions Yes goggles Wear Safety Goggles weighing->goggles face_shield Wear Goggles AND Face Shield solutions->face_shield gloves Wear Double Nitrile Gloves goggles->gloves face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat apron Wear Chemical Apron over Lab Coat lab_coat->apron If handling large volumes end Proceed with Task lab_coat->end If handling small volumes apron->end

Caption: PPE selection workflow for handling the compound.

Step-by-Step Protocol: From Receipt to Disposal
  • Receiving and Storage

    • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear single-use nitrile gloves during inspection.

    • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][10] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5][12] The storage location should be clearly labeled.

  • Handling and Solution Preparation

    • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Engineering Controls: Perform all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to minimize inhalation exposure.[11]

    • Dispensing: When weighing the solid, use a chemical spatula and avoid generating dust.[1] Tare a sealed container before adding the compound to minimize exposure.

    • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Spill Management

    • Evacuation: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • Assessment: Assess the scale of the spill. Do not attempt to clean up a large spill without appropriate training and equipment.[8]

    • Cleanup (Small Spill): For a small spill within a fume hood, wear full PPE (double gloves, goggles, face shield, lab coat). Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6][13]

    • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Diagram: Chemical Spill Response Plan

Spill_Response spill Spill Occurs! alert Alert Personnel & Assess Situation spill->alert is_large Is the spill large or outside containment? alert->is_large evacuate Evacuate Area! Call Emergency Services is_large->evacuate Yes don_ppe Don Full PPE: - Respirator - Face Shield & Goggles - Double Gloves - Apron is_large->don_ppe No (Small & Contained) absorb Cover with Inert Absorbent Material don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

  • Waste Disposal

    • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][8]

    • Disposal Protocol: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Final Disposal: Arrange for pickup and disposal through your certified EHS provider, following all local, state, and federal regulations.[2][13] Never dispose of this chemical down the drain.[7]

By adhering to these rigorous safety and handling protocols, you build a system that protects not only yourself but also your colleagues and the integrity of your research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • HAZARD SUMMARY IDENTIFIC
  • Pyridine ACS Safety D
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-methylpyridine. Sigma-Aldrich.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
  • 2-Chloro-5-(trichloromethyl)
  • Material Safety Data Sheet - 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.